molecular formula C28H46N2O5 B12689282 Einecs 255-397-5 CAS No. 41489-05-8

Einecs 255-397-5

Cat. No.: B12689282
CAS No.: 41489-05-8
M. Wt: 490.7 g/mol
InChI Key: POHUGFHPMCAEQL-FTBISJDPSA-N
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Description

EINECS 255-397-5 corresponds to the chemical compound 5-oxopyrrolidine-2-carboxylic acid, tetradecyl (2S)-2-amino-3-phenylpropanoate . This compound is a synthetic organic molecule with a pyrrolidone backbone and a tetradecyl ester group. Its primary industrial applications include use as a specialty chemical in formulations requiring controlled release or surfactant properties.

Properties

CAS No.

41489-05-8

Molecular Formula

C28H46N2O5

Molecular Weight

490.7 g/mol

IUPAC Name

5-oxopyrrolidine-2-carboxylic acid;tetradecyl (2S)-2-amino-3-phenylpropanoate

InChI

InChI=1S/C23H39NO2.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-26-23(25)22(24)20-21-17-14-13-15-18-21;7-4-2-1-3(6-4)5(8)9/h13-15,17-18,22H,2-12,16,19-20,24H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t22-;/m0./s1

InChI Key

POHUGFHPMCAEQL-FTBISJDPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)[C@H](CC1=CC=CC=C1)N.C1CC(=O)NC1C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(CC1=CC=CC=C1)N.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Scientific Research Applications

Einecs 255-397-5 has several scientific research applications across different fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be studied for its potential biological activities and therapeutic applications. In industry, it may be utilized in the production of various chemical products .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Property This compound Sodium dodecyl sulfate (SDS) PEG-40 stearate
Molecular weight ~480 g/mol (estimated) 288.38 g/mol ~2,000 g/mol
Solubility Partial in polar/nonpolar solvents Highly water-soluble Water-soluble
Toxicity (LC50 fish) Not available 3.2 mg/L (96h, Daphnia magna) >100 mg/L (low toxicity)
Applications Industrial emulsifiers Detergents, lab reagents Pharmaceuticals, cosmetics

Table 2: QSAR-Based Toxicity Predictions for Analogues

Compound Class Model Coverage (EINECS) Acute Toxicity Prediction (Fish)
Chlorinated alkanes 0.7% High (log Kow >5)
Organothiophosphates 0.7% Moderate (log Kow 3–5)
Substituted nitrobenzenes 0.7% High (aryl reactivity)

Research Findings

  • QSAR Applicability : Only 0.7% of EINECS chemicals, including structural analogues of this compound, have validated QSAR models for toxicity prediction. These models rely on log Kow and molecular fingerprints (Tanimoto index ≥70%) .
  • Read-Across Approaches : A RASAR (Read-Across Structure Activity Relationships) model demonstrated that 1,387 labeled chemicals from REACH Annex VI can predict hazards for 33,000 EINECS compounds, including alkylated pyrrolidones .

Q & A

Q. What are the primary spectroscopic and chromatographic methods for characterizing Einecs 255-397-5?

To confirm the identity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns. Ensure calibration with certified reference materials and document instrument parameters (e.g., solvent systems, column types) to enhance reproducibility .

Q. How can researchers design experiments to determine the solubility profile of Einecs 397-5 under varying pH conditions?

Use a systematic approach:

  • Prepare buffered solutions across a pH range (e.g., 2–12).
  • Employ gravimetric or UV-Vis spectrophotometric methods to quantify solubility.
  • Control temperature (e.g., 25°C ± 0.5°C) and ionic strength.
  • Validate results via triplicate trials and statistical analysis (e.g., ANOVA for inter-group variability). Report deviations from ideal solubility models (e.g., Henderson-Hasselbalch) .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Conduct a hazard assessment using Safety Data Sheets (SDS) and compatibility testing with storage materials (e.g., glass vs. polymer containers).
  • Store under inert atmospheres (e.g., argon) if sensitive to oxidation.
  • Monitor degradation via periodic stability testing (e.g., accelerated aging studies at elevated temperatures) .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on the catalytic activity of this compound?

  • Perform a meta-analysis of existing studies, noting variables such as reaction temperature, solvent polarity, and catalyst loading.
  • Replicate key experiments under controlled conditions, prioritizing studies with transparent methodologies (e.g., detailed supplementary information).
  • Use sensitivity analysis to identify critical parameters influencing catalytic efficiency. Publish negative results to address publication bias .

Q. What computational strategies are effective in modeling the intermolecular interactions of this compound with biological targets?

  • Apply density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations for conformational sampling.
  • Validate docking predictions with experimental binding assays (e.g., surface plasmon resonance).
  • Cross-reference results with databases like PubChem or Protein Data Bank (PDB) to identify analogous systems .

Q. How can advanced statistical methods address variability in this compound’s environmental degradation data?

  • Use multivariate regression to isolate factors (e.g., UV exposure, microbial activity) impacting degradation rates.
  • Apply Bayesian inference to model uncertainty in heterogeneous environmental samples.
  • Compare field data with lab-scale simulations, adjusting for confounding variables (e.g., soil organic matter content) .

Methodological Guidance for Data Interpretation

Q. What frameworks ensure ethical and reproducible research on this compound?

  • Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design.
  • Document raw data and preprocessing steps (e.g., baseline correction in spectroscopic data) in open-access repositories.
  • Disclose conflicts of interest and comply with institutional review boards (IRBs) for studies involving human or animal models .

Q. How should researchers structure a literature review to contextualize findings on this compound?

  • Use systematic review protocols (e.g., PRISMA guidelines) to minimize selection bias.
  • Categorize studies by methodology (e.g., in vitro vs. in vivo) and highlight gaps (e.g., long-term toxicity data).
  • Cite primary sources over reviews to trace foundational discoveries .

Tables: Key Analytical Parameters

ParameterRecommended MethodCritical Controls
Purity (>95%)HPLC with UV/Vis detectionColumn temperature stability ±1°C
Thermal stabilityDifferential scanning calorimetry (DSC)Nitrogen purge rate: 50 mL/min
Environmental persistenceOECD 301F biodegradation assayInoculum pre-adaptation ≥28 days

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